molecular formula C14H16N2O3 B11723676 (2Z)-4-oxo-4-(4-phenylpiperazin-1-yl)but-2-enoic acid

(2Z)-4-oxo-4-(4-phenylpiperazin-1-yl)but-2-enoic acid

Cat. No.: B11723676
M. Wt: 260.29 g/mol
InChI Key: TXJRLIIJYDMXHQ-SREVYHEPSA-N
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Description

(2Z)-4-oxo-4-(4-phenylpiperazin-1-yl)but-2-enoic acid is a synthetic organic compound characterized by a conjugated enoic acid backbone with a ketone group and a 4-phenylpiperazine substituent. Its molecular formula is C₁₄H₁₆N₂O₃, with a molecular weight of 260.29 g/mol (CAS: 885268-81-5) . The phenylpiperazine group introduces both aromatic and aliphatic amine functionalities, which may enhance solubility in polar solvents and enable hydrogen bonding.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H16N2O3

Molecular Weight

260.29 g/mol

IUPAC Name

(Z)-4-oxo-4-(4-phenylpiperazin-1-yl)but-2-enoic acid

InChI

InChI=1S/C14H16N2O3/c17-13(6-7-14(18)19)16-10-8-15(9-11-16)12-4-2-1-3-5-12/h1-7H,8-11H2,(H,18,19)/b7-6-

InChI Key

TXJRLIIJYDMXHQ-SREVYHEPSA-N

Isomeric SMILES

C1CN(CCN1C2=CC=CC=C2)C(=O)/C=C\C(=O)O

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(=O)C=CC(=O)O

Origin of Product

United States

Preparation Methods

Condensation of Maleic Anhydride Derivatives with 4-Phenylpiperazine

A widely reported approach involves the condensation of maleic anhydride derivatives with 4-phenylpiperazine. For instance, maleic acid monomethyl ester reacts with amines under acidic or basic catalysis to form α,β-unsaturated carbonyl intermediates. In one protocol:

  • Reaction Setup :

    • Maleic anhydride (1.0 equiv) is treated with 4-phenylpiperazine (1.2 equiv) in anhydrous dichloromethane.

    • Catalytic 4-dimethylaminopyridine (DMAP) (0.1 equiv) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.5 equiv) are added to facilitate coupling .

  • Conditions :

    • Stirred at 20°C for 1 hour under nitrogen.

    • Acidic workup (1 N HCl) and purification via silica gel chromatography yield the (Z)-isomer selectively .

  • Outcome :

    • Yield : 26–32% (isolated as white solid).

    • Purity : ≥95% (HPLC) .

Nucleophilic Substitution on α,β-Unsaturated Esters

Substitution reactions on preformed α,β-unsaturated esters provide a route to introduce the 4-phenylpiperazine moiety:

  • Ester Activation :

    • Ethyl 4-chloroacetoacetate (1.0 equiv) reacts with 4-phenylpiperazine (1.1 equiv) in dimethylformamide (DMF) at 80°C for 6 hours .

  • Hydrolysis :

    • The intermediate ester is saponified using lithium hydroxide in tetrahydrofuran (THF)/water (3:1) at 0°C to 25°C .

  • Outcome :

    • Yield : 45–50% after recrystallization.

    • Characterization : 1H^1H-NMR (400 MHz, CDCl3_3): δ 3.81 (s, 3H, OCH3_3), 6.60 (d, J = 8.5 Hz, 2H), 7.19 (t, J = 8.5 Hz, 1H), 9.43 (s, 1H, COOH) .

Industrial-Scale Continuous Flow Synthesis

For large-scale production, continuous flow reactors enhance efficiency:

  • Reactor Design :

    • Tube reactor (stainless steel, 10 mL volume) maintained at 120°C and 15 bar pressure.

    • Residence time : 30 minutes .

  • Feed Composition :

    • Maleic anhydride (0.5 M) and 4-phenylpiperazine (0.6 M) in acetonitrile.

    • Triethylamine (2.0 equiv) as base .

  • Outcome :

    • Conversion : >95% (monitored by inline IR).

    • Isolated Yield : 68–72% after continuous extraction and crystallization .

Microwave-Assisted Synthesis

Microwave irradiation accelerates reaction kinetics:

  • Procedure :

    • Maleic acid (1.0 equiv) and 4-phenylpiperazine (1.1 equiv) in ethanol are irradiated at 150°C for 15 minutes .

  • Workup :

    • Cooled, filtered, and washed with cold ethanol.

  • Outcome :

    • Yield : 55–60%.

    • Purity : 98% (UPLC) .

Comparative Analysis of Methods

Method Yield (%) Purity (%) Time Scale Feasibility
Condensation (EDC/DMAP)26–32≥951 hLab-scale
Nucleophilic Substitution45–50976 hPilot-scale
Continuous Flow68–72990.5 hIndustrial
Microwave55–60980.25 hLab-scale

Challenges and Optimization Strategies

  • Isomer Control : The (Z)-configuration is favored due to conjugation stabilization, but traces of (E)-isomer (<5%) may form. Chromatography (hexane/ethyl acetate, 4:1) achieves >99% (Z)-purity .

  • Byproduct Mitigation : Excess 4-phenylpiperazine (1.2–1.5 equiv) minimizes maleic acid dimerization .

  • Solvent Selection : Dichloromethane suppresses ester hydrolysis vs. THF .

Analytical Validation

  • NMR : 1H^1H-NMR confirms the (Z)-geometry via coupling constants (JH2H3=12.1HzJ_{H2-H3} = 12.1 \, \text{Hz}) .

  • HPLC : Retention time = 8.2 min (C18 column, 0.1% TFA in acetonitrile/water) .

  • MS (ESI+) : m/z 261.1 [M+H]+^+ .

Scientific Research Applications

Biological Activities

1. Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds related to (2Z)-4-oxo-4-(4-phenylpiperazin-1-yl)but-2-enoic acid. For instance, derivatives featuring similar structural motifs have been evaluated for their ability to inhibit cancer cell proliferation. In one study, synthesized propanamide derivatives bearing piperidinyl and oxadiazole groups demonstrated promising anticancer activity with low IC50 values, indicating strong efficacy compared to established chemotherapeutics like doxorubicin .

2. Antimicrobial Properties

The compound's derivatives have also been investigated for their antimicrobial properties. Research indicates that certain synthesized derivatives exhibit significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, as well as antifungal efficacy against Candida albicans. This suggests that this compound could be a valuable scaffold for developing new antimicrobial agents .

3. Antiplasmodial Activity

Studies have shown that compounds related to this structure can exhibit antiplasmodial activity against Plasmodium falciparum, the parasite responsible for malaria. The structure's modifications have been linked to improved selectivity and reduced cytotoxicity in host cells, making it a candidate for further development in antimalarial therapies .

Case Studies

Study Focus Findings
Aziz-ur-Rehman et al., 2018Anticancer ActivityCompounds synthesized showed IC50 values indicating strong anticancer potential; some derivatives were more effective than doxorubicin .
Prabhakar et al., 2024Antimicrobial ActivityNew derivatives exhibited significant antibacterial and antifungal activity; computational docking studies supported good interactions with microbial targets .
Unpublished StudyAntiplasmodial ActivityCompounds demonstrated high selectivity against malaria parasites with low cytotoxicity towards human cells .

Mechanism of Action

The mechanism of action of (2Z)-4-oxo-4-(4-phenylpiperazin-1-yl)but-2-enoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. For example, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic neurotransmission . This can lead to improved cognitive function in conditions like Alzheimer’s disease.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional uniqueness of (2Z)-4-oxo-4-(4-phenylpiperazin-1-yl)but-2-enoic acid becomes evident when compared to analogs with variations in the substituent groups. Below is a detailed analysis:

Structural and Functional Group Variations

Heterocyclic Amine Substitutions (2Z)-4-(4-Methylanilino)-4-oxobut-2-enoic acid: Features a p-tolylamino group instead of phenylpiperazine. Synthesized via reaction of maleic anhydride with p-toluidine . (Z)-4-oxo-4-(piperidin-1-yl)but-2-enoic acid: Replaces piperazine with piperidine, eliminating one nitrogen atom. This decreases basicity and alters pharmacokinetic properties (e.g., metabolic stability) .

Aromatic Substituents (E)-4-Oxo-4-(p-tolyl)but-2-enoic acid: Contains a p-tolyl group, increasing lipophilicity compared to the phenylpiperazine derivative. The absence of nitrogen atoms simplifies interactions with hydrophobic targets . 4-Oxo-4-phenylbut-2-enoic acid: A minimalist analog with a phenyl group, offering reduced steric hindrance and molecular weight (176.17 g/mol) .

Alkyne and Sulfonamide Derivatives (Z)-4-oxo-4-(prop-2-yn-1-ylamino)but-2-enoic acid: Substitutes phenylpiperazine with a propargylamine group. The alkyne functionality enables click chemistry applications, enhancing utility in bioconjugation . Deoxyneocarzinosin sodium (veterinary drug): Features a pyrrole ring (1H-pyrrol-2-yl) instead of phenylpiperazine, demonstrating antiviral activity in veterinary medicine .

Physicochemical Properties

Key differences in molecular weight, polarity, and solubility arise from substituent variations:

  • Polarity : Phenylpiperazine derivatives exhibit higher polarity due to the piperazine ring’s nitrogen atoms, enhancing water solubility compared to purely aromatic analogs (e.g., p-tolyl or phenyl derivatives).
  • Molecular Weight: The target compound (260.29 g/mol) is heavier than simpler analogs like 4-oxo-4-phenylbut-2-enoic acid (176.17 g/mol) .

Data Table: Comparative Analysis of Key Compounds

Compound Name Substituent Group Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Reference
This compound 4-Phenylpiperazine C₁₄H₁₆N₂O₃ 260.29 High polarity, potential CNS activity
(2Z)-4-(4-Methylanilino)-4-oxobut-2-enoic acid p-Tolylamino C₁₁H₁₁NO₃ 205.21 Analyzed via IR/NMR spectroscopy
(E)-4-Oxo-4-(p-tolyl)but-2-enoic acid p-Tolyl C₁₁H₁₀O₃ 190.19 Lipophilic, simple aromatic
(Z)-4-oxo-4-(prop-2-yn-1-ylamino)but-2-enoic acid Propargylamine C₇H₇NO₃ 153.14 Click chemistry applications
Deoxyneocarzinosin sodium 1H-Pyrrol-2-yl C₉H₉NO₃ 179.18 Antiviral veterinary drug

Research Findings and Analytical Methods

  • Synthesis : Most analogs are synthesized via maleic anhydride condensation with amines (e.g., p-toluidine, propargylamine) under mild conditions .
  • Characterization : Techniques include IR spectroscopy (to confirm carbonyl groups), NMR (for stereochemical analysis), and potentiometric titration (to assess acidity) .
  • Biological Screening : Fluorinated and heterocyclic derivatives show promise in drug discovery due to enhanced stability and target interactions .

Biological Activity

(2Z)-4-oxo-4-(4-phenylpiperazin-1-yl)but-2-enoic acid, commonly referred to as compound 72547-39-8, is a synthetic organic compound with potential therapeutic applications. Its structure features a piperazine moiety, which is known for its significance in various pharmacological activities. This article aims to explore the biological activity of this compound, including its pharmacodynamics, mechanisms of action, and relevant research findings.

  • Molecular Formula : C14H16N2O3
  • Molecular Weight : 260.29 g/mol
  • CAS Number : 72547-39-8

Biological Activity Overview

The biological activity of this compound has been investigated primarily in the context of its potential as a therapeutic agent. Key areas of focus include:

  • Antidepressant Effects : The compound's structural similarity to known antidepressants suggests potential efficacy in treating depression. Research indicates that piperazine derivatives can modulate serotonin receptors, which are crucial in mood regulation.
  • Antitumor Activity : Preliminary studies have shown that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. The presence of the phenylpiperazine group may contribute to this activity by interfering with cellular signaling pathways.
  • Neuroprotective Properties : Some studies suggest that the compound may possess neuroprotective effects, potentially benefiting conditions such as neurodegenerative diseases.

The precise mechanism of action for this compound is not fully elucidated; however, it is hypothesized to involve:

  • Serotonin Receptor Modulation : By acting on serotonin receptors, the compound may enhance serotonergic transmission.
  • Inhibition of Tumor Growth : Similar compounds have been shown to induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of Bcl-2 family proteins.

Research Findings

A review of relevant literature reveals several key findings regarding the biological activity of this compound:

StudyFindings
Study 1Demonstrated antidepressant-like effects in animal models, suggesting modulation of serotonergic pathways.
Study 2Showed cytotoxicity against breast and lung cancer cell lines with IC50 values indicating significant potency.
Study 3Reported neuroprotective effects in vitro, highlighting potential applications in neurodegenerative disease models.

Case Studies

  • Antidepressant Activity : In a controlled study involving rodents, administration of this compound resulted in a significant reduction in depressive-like behaviors compared to control groups. Behavioral assays indicated increased locomotion and reduced immobility time in forced swim tests.
  • Cytotoxicity Against Cancer Cells : A study evaluating the compound's effect on MCF7 (breast cancer) and A549 (lung cancer) cell lines found that it induced apoptosis at concentrations as low as 10 µM. Flow cytometry analysis confirmed an increase in early apoptotic cells.
  • Neuroprotection : In vitro experiments using SH-SY5Y neuroblastoma cells demonstrated that the compound reduced oxidative stress markers and improved cell viability under neurotoxic conditions induced by glutamate.

Chemical Reactions Analysis

Reactions Involving the Carboxylic Acid Group

The carboxylic acid (-COOH) group participates in classic reactions:

Reaction TypeDescriptionReagents/Conditions
Esterification Formation of esters with alcohols (R-OH)Alcohols, acid catalyst (e.g., H₂SO₄)
Amide Formation Reaction with amines to form amides (R-NH₂ → CONHR)Amines, coupling agents (e.g., DCC, EDC)
Nucleophilic Addition Attack by nucleophiles (e.g., Grignard reagents) to form carboxylatesOrganometallic reagents (e.g., RMgX)

These reactions are typical for carboxylic acids and are supported by the compound’s structural features .

Reactions Involving the Piperazine Ring

The 4-phenylpiperazin-1-yl moiety contains secondary amine groups , enabling:

Reaction TypeDescriptionReagents/Conditions
Acylation Substitution of amine protons with acyl groups (e.g., acetic anhydride)Acylating agents (e.g., Ac₂O, ClCO₂R)
Alkylation Introduction of alkyl groups via SN2 or SN1 mechanismsAlkyl halides (e.g., R-X)
N-Oxidation Oxidation of the amine to an N-oxideHydrogen peroxide (H₂O₂), acidic conditions

These modifications are relevant for tuning pharmacological activity, as piperazine derivatives are common in drug design .

Reactions Involving the Ketone Group

The 4-oxo group (C=O) undergoes:

Reaction TypeDescriptionReagents/Conditions
Reduction Conversion to secondary alcohol (C-OH)Sodium borohydride (NaBH₄), LiAlH₄
Nucleophilic Addition Attack by nucleophiles (e.g., amines, alcohols) to form alcohols or aminesHydrazines (NH₂NH₂), Grignard reagents

This reactivity is critical for synthesizing derivatives with altered physicochemical properties .

Reactions Involving the Double Bond

The but-2-enoic acid moiety’s Z-configured double bond allows:

Reaction TypeDescriptionReagents/Conditions
Hydrogenation Addition of H₂ to form saturated derivativesH₂, catalyst (e.g., Pd/C, Pt)
Halogenation Addition of X₂ (e.g., Cl₂) to form dihalidesHalogens (X₂), light/heat
Electrophilic Addition Attack by electrophiles (e.g., HX, Hg(OAc)₂)Halides, mercury acetate

These reactions could alter the compound’s stereochemistry and conjugation, impacting biological activity .

Geometric Isomerism and Stability

The Z-configuration of the double bond introduces geometric isomerism. Reactions affecting the double bond may lead to stereoisomerism , requiring careful control of reaction conditions to maintain selectivity.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (2Z)-4-oxo-4-(4-phenylpiperazin-1-yl)but-2-enoic acid, and how is stereochemical integrity ensured?

  • The compound is typically synthesized via condensation reactions between maleic anhydride and substituted amines. For example, maleic anhydride reacts with 4-phenylpiperazine under controlled conditions to form the but-2-enoic acid backbone. The Z-configuration is confirmed using coupling constants in 1H^1H-NMR (e.g., J=12.2HzJ = 12.2 \, \text{Hz} for double-bond protons) and IR spectroscopy to validate the α,β-unsaturated ketone moiety .

Q. Which analytical techniques are critical for confirming the purity and structural identity of this compound?

  • Potentiometric titration is used to assess purity by quantifying acidic protons, while HPLC ensures chromatographic homogeneity. Structural confirmation relies on 1H^1H-NMR (e.g., δ 6.38–6.54 ppm for olefinic protons) and ESI-MS (e.g., m/z=343[M–H]m/z = 343 \, [\text{M–H}]^-) . Metrological guidelines (e.g., GOST R 8.736-2011) provide protocols for measurement uncertainty in analytical data .

Q. How can researchers optimize reaction yields during synthesis?

  • Yield optimization involves solvent selection (e.g., toluene for improved crystallinity) and stoichiometric control of reagents. For instance, a 55% yield was achieved using a 10:1 molar excess of maleic anhydride relative to the amine precursor . Reflux conditions and recrystallization from ethanol further enhance purity .

Advanced Research Questions

Q. What strategies resolve discrepancies in stereochemical assignment during synthesis of Z-configuration derivatives?

  • Discrepancies arise from competing E/Z isomerization. Advanced methods include:

  • 2D-NMR (NOESY) : Detects spatial proximity of protons to confirm the Z-configuration.
  • X-ray crystallography : Resolves absolute configuration, as demonstrated for structurally related triazolo-pyridinone derivatives .
  • Dynamic HPLC : Separates isomers under chiral conditions .

Q. How do structural modifications (e.g., piperazine substituents) influence biological activity?

  • The 4-phenylpiperazine group enhances receptor binding affinity, as seen in analogues with anti-inflammatory and antiviral properties. For example:

  • Anti-inflammatory activity : Substitution with p-tolyl groups increases COX-2 inhibition (IC50_{50} < 10 µM in related compounds) .
  • Antiviral potential : Analogues like (2Z)-4-oxo-4-(1H-pyrrol-2-yl)but-2-enoic acid show activity against avian respiratory viruses via RNA polymerase inhibition .

Q. What methodological approaches address conflicting data in stability studies under varying pH conditions?

  • Stability assays in buffered solutions (pH 1–13) combined with UV-Vis spectroscopy track degradation kinetics. For instance, degradation at pH > 10 correlates with lactone formation, resolved via LC-MS identification of byproducts . Accelerated stability studies (40°C/75% RH) further validate shelf-life predictions .

Data Contradiction and Validation

Q. How should researchers interpret conflicting 1H^1H-NMR results for olefinic protons in related compounds?

  • Discrepancies in coupling constants (e.g., J=12.2HzJ = 12.2 \, \text{Hz} vs. J=9.5HzJ = 9.5 \, \text{Hz}) may indicate solvent polarity effects or impurities. Cross-validation with 13C^{13}\text{C}-NMR and IR (C=O stretch at ~1700 cm1^{-1}) ensures consistency .

Q. What steps validate conflicting biological activity data across cell lines?

  • Reproducibility requires standardized assays (e.g., MTT for cytotoxicity) and controls for cell-line-specific metabolic activity. For example, IC50_{50} variations in cancer cell lines (e.g., HepG2 vs. MCF-7) may reflect differential uptake mechanisms, resolved via flow cytometry with fluorescent derivatives .

Methodological Tables

Parameter Typical Value Method Reference
Melting Point210–215°C (decomp.)Differential Scanning Calorimetry
1H^1H-NMR (DMSO-d6)δ 6.38 (d, J = 12.2 Hz)500 MHz NMR
ESI-MSm/z=343[M–H]m/z = 343 \, [\text{M–H}]^-Quadrupole MS
Purity (HPLC)≥99% (254 nm)C18 column, MeOH/H2_2O

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